molecular formula C10H9FO3 B3431590 4-Fluoro-2-methoxycinnamic acid CAS No. 913699-84-0

4-Fluoro-2-methoxycinnamic acid

Cat. No.: B3431590
CAS No.: 913699-84-0
M. Wt: 196.17 g/mol
InChI Key: CBAPVFYKWHSEKG-HWKANZROSA-N
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Description

Overview of Cinnamic Acid Derivatives as Research Scaffolds

Cinnamic acid derivatives are prevalent in nature, found in a variety of plants, fruits, and honey. nih.gov They are key intermediates in the biosynthesis of numerous other compounds, including stilbenes and styrenes. nih.gov In academic research, the cinnamic acid scaffold is prized for its three active sites amenable to modification: the phenyl ring, the alkene double bond, and the carboxylic acid group. This structural versatility allows for the synthesis of a vast library of derivatives with diverse physicochemical properties and potential applications. Researchers have explored these compounds for a multitude of biological activities, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. nih.govresearchgate.net The nature and position of substituents on the cinnamic acid backbone have been shown to be crucial in determining the biological efficacy of the resulting derivatives. nih.govresearchgate.net

Significance of Fluorinated and Methoxylated Phenylpropanoids in Research

Phenylpropanoids are a large group of plant secondary metabolites derived from the amino acid phenylalanine. Cinnamic acid is a primary member of this class. The introduction of specific functional groups, such as methoxy (B1213986) (-OCH3) and fluoro (-F) groups, onto the phenylpropanoid skeleton is a key strategy in medicinal chemistry to modulate the properties of these molecules.

Methoxylated derivatives of cinnamic acid, such as ferulic acid and p-methoxycinnamic acid, are well-studied for their significant biological activities, including antidiabetic, anticancer, and neuroprotective properties. nih.govencyclopedia.pub The methoxy group, being an electron-donating group, can influence the electronic properties of the molecule and its ability to interact with biological targets. nih.gov For instance, the presence of a p-methoxy group on cinnamic acid has been identified as a key structural feature for high antidiabetic activity. nih.gov

The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry to enhance their pharmacological profiles. benthamscience.commdpi.comresearchgate.net Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target enzymes, and enhanced membrane permeability. benthamscience.commdpi.com In the context of cinnamic acid derivatives, the position of fluorine substitution can significantly impact their biological activity and selectivity. nih.gov For example, para-substituted fluorinated cinnamic acid derivatives have shown potent and selective activity against certain enzymes. nih.gov

Research Rationale for Investigating 4-Fluoro-2-methoxycinnamic Acid

The specific compound, this compound, is a synthetic derivative that is not naturally occurring. Its investigation in a research context is driven by the desire to understand how the combined electronic effects of a fluorine atom and a methoxy group at specific positions on the cinnamic acid ring influence its chemical and biological properties.

The rationale for studying this particular substitution pattern can be broken down as follows:

Modulation of Electronic Properties: The presence of a strong electron-withdrawing fluorine atom at the 4-position and an electron-donating methoxy group at the 2-position creates a unique electronic environment on the phenyl ring. This "push-pull" arrangement can significantly alter the molecule's reactivity, acidity, and its potential to interact with biological targets through mechanisms like hydrogen bonding and dipole interactions.

Enhanced Biological Activity: The fluorination at the para-position is a known strategy to enhance the biological activity of cinnamic acid derivatives. nih.govnih.gov Simultaneously, the methoxy group at the ortho-position can influence the conformation of the molecule and its interaction with enzyme active sites. Research on 2-methoxycinnamic acid has shown its potential as an antioxidant and anti-inflammatory agent. ontosight.ai The combination of these two groups in this compound is therefore a rational approach to potentially create a novel compound with enhanced or unique biological activities.

Probing Structure-Activity Relationships: By synthesizing and studying compounds like this compound, researchers can systematically probe the structure-activity relationships of this class of molecules. Understanding how the interplay between different substituents affects a compound's properties is fundamental to the rational design of new molecules with specific functions. The commercial availability of this compound for research purposes further facilitates its investigation. fishersci.se

While dedicated research publications on this compound are not abundant, its existence as a research chemical and the established principles of medicinal chemistry provide a strong impetus for its study. The synthesis of a related precursor, 4-fluoro-2-methoxy-5-nitroaniline, in a patent highlights the interest in this substitution pattern for creating more complex molecules, potentially for pharmaceutical applications. google.com

Detailed Research Findings

As a specific, synthetic compound, detailed research findings on this compound are not extensively published in peer-reviewed literature. However, we can infer its likely properties and research interest based on related compounds. The following tables provide a comparative look at relevant data.

Table 1: Physicochemical Properties of Cinnamic Acid and its Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP
Cinnamic AcidC₉H₈O₂148.161.99
4-Methoxycinnamic acidC₁₀H₁₀O₃178.181.8
4-Fluorocinnamic acidC₉H₇FO₂166.152.06
This compound C₁₀H₉FO₃ 196.17 N/A

Table 2: Comparison of Investigated Biological Activities of Related Cinnamic Acid Derivatives

CompoundInvestigated Activities
4-Methoxycinnamic acidAntifungal, Anti-inflammatory, Neuroprotective, Antidiabetic nih.govnih.gov
Fluorinated Cinnamic Acid DerivativesAcetylcholinesterase and Butyrylcholinesterase Inhibition, Antibacterial nih.govnih.gov
2-Methoxycinnamic acidAntioxidant, Anti-inflammatory, Tyrosinase Inhibition ontosight.aimdpi.com

Classical Synthetic Approaches for Cinnamic Acid Backbone Elaboration

The formation of the α,β-unsaturated carboxylic acid feature of cinnamic acids is a cornerstone of organic synthesis, with several well-established named reactions being routinely employed.

The Perkin reaction , first reported by William Henry Perkin in 1868, is a powerful method for synthesizing cinnamic acids. wikipedia.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the corresponding acid which acts as a base catalyst. wikipedia.orgbyjus.com For the synthesis of this compound, the starting material would be 4-fluoro-2-methoxybenzaldehyde, which would be reacted with acetic anhydride and sodium or potassium acetate. wikipedia.orgiitk.ac.in The mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde. Subsequent dehydration yields the unsaturated product. byjus.com The Perkin reaction is broadly applicable to a range of substituted aromatic aldehydes. longdom.org

Another fundamental method for C-C bond formation is the Knoevenagel condensation . This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, catalyzed by a weak base like an amine (e.g., pyridine (B92270), piperidine). researchgate.netresearchgate.net When malonic acid is used with an aromatic aldehyde in the presence of pyridine and piperidine (B6355638), the reaction is often referred to as the Doebner modification of the Knoevenagel condensation. researchgate.net The intermediate product undergoes decarboxylation to yield the cinnamic acid. rsc.org This method is highly efficient for producing substituted cinnamic acids from the corresponding benzaldehydes. beilstein-journals.org For instance, various substituted benzaldehydes can be reacted with malonic acid to form the desired cinnamic acid derivatives. researchgate.netwikipedia.org

The Heck reaction , a palladium-catalyzed cross-coupling reaction, offers a versatile and modern approach to cinnamic acid derivatives. organic-chemistry.orgresearchgate.net This reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org To synthesize this compound via this route, one could couple 4-fluoro-2-methoxy-iodobenzene (or bromobenzene) with acrylic acid or one of its esters. The reaction typically employs a palladium(0) catalyst, which can be generated in situ from precursors like palladium(II) acetate, and a base such as triethylamine (B128534) or potassium carbonate. organic-chemistry.orgyoutube.com The Heck reaction is known for its high stereoselectivity, generally favoring the formation of the trans (E) isomer, which is characteristic of many naturally occurring cinnamic acids. researchgate.net This method has been successfully applied to the synthesis of various cinnamic acid derivatives for applications in fine chemicals, such as the production of the sunscreen agent 2-ethylhexyl p-methoxy-cinnamate. google.commdpi.com

Advanced Synthetic Strategies for this compound and its Analogues

The precise installation of substituents on the aromatic ring is critical. Advanced strategies often focus on regioselective functionalization, particularly for challenging substituents like fluorine.

The introduction of a fluorine atom at a specific position on an aromatic ring requires careful selection of fluorinating agents and reaction conditions. byjus.comorgsyn.org The properties of the final molecule are highly dependent on the fluorine atom's location. google.com

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). google.com This method is advantageous for late-stage fluorination. The mechanism typically involves the attack of the aromatic ring on the electrophilic fluorine, forming a Wheland-type intermediate, which then loses a proton to restore aromaticity. A variety of N-F based reagents are commonly used, as they are generally more stable and safer than elemental fluorine. Prominent examples include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). organic-chemistry.orgresearchgate.net These reagents have proven effective for the fluorination of a wide range of substrates, including complex aromatic compounds. researchgate.netgoogle.com The regioselectivity of the reaction is governed by the electronic nature of the substituents already present on the ring; electron-donating groups direct the incoming fluorine to the ortho and para positions.

Nucleophilic aromatic substitution (SNAr) is another key strategy for introducing fluorine. organic-chemistry.org This method involves the displacement of a good leaving group (such as -NO₂, -Cl, or -Br) from an activated aromatic ring by a nucleophilic fluoride (B91410) source. longdom.org The aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetralkylammonium fluorides like tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org The synthesis of fluorinated aromatics often relies on halogen exchange (Halex) reactions or fluorodenitration (the displacement of a nitro group). longdom.org For example, the synthesis of 2-fluoro-4-bromobenzaldehyde has been achieved from 1,4-dibromo-2-fluorobenzene, which can then be converted to 4-bromo-2-methoxybenzaldehyde (B1278859) via a nucleophilic substitution of the fluorine with methoxide (B1231860).

Regioselective Fluorination Techniques

Transition Metal-Catalyzed Fluorination Approaches

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. Modern synthetic strategies increasingly rely on transition metal-catalyzed reactions to achieve this transformation with high selectivity and functional group tolerance. nih.govresearchgate.net These methods are particularly valuable for late-stage fluorination, allowing the fluorine atom to be introduced into a complex molecule at a later point in the synthetic sequence. mpg.dempg.de

Palladium-catalyzed C-H fluorination has emerged as a powerful tool for the direct introduction of fluorine to arenes. nih.govresearchgate.netrepec.org This approach can utilize mild electrophilic fluorinating reagents. nih.govresearchgate.net The catalytic cycle may involve a Pd(II)/Pd(IV) mechanism where the palladium catalyst facilitates the activation of a C-H bond and subsequent fluorination. nih.gov The choice of ligands is crucial for the success of these reactions, with bulky biaryl monophosphine ligands being effective in promoting the desired C-F bond formation. nih.gov For instance, a palladium catalyst can generate a reactive transition-metal-fluoride electrophile, which then fluorinates the aromatic ring without the formation of an organometallic intermediate. nih.govresearchgate.net

Copper-catalyzed reactions also offer a viable route for aromatic fluorination. nih.gov These methods are advantageous due to the lower cost and toxicity of copper catalysts compared to precious metals. nsf.gov For example, copper(I)-catalyzed fluorination of benzoic acid derivatives has been achieved using a fluoride source like AgF. nih.gov

The table below summarizes key aspects of transition metal-catalyzed fluorination relevant to the synthesis of precursors for this compound.

Catalyst SystemFluorinating ReagentKey Features
Palladium with biaryl phosphine (B1218219) ligandsElectrophilic (e.g., Selectfluor)Enables direct, late-stage C-H fluorination. mpg.denih.gov
Palladium complexMild electrophilic reagentsGenerates a reactive Pd-F electrophile. nih.govresearchgate.net
Copper(I) iodideSilver fluoride (AgF)Cost-effective alternative for fluorinating aromatic acids. nih.gov

Methoxy Group Introduction and Manipulation Strategies

The methoxy group (-OCH3) is a key structural feature of this compound. Its introduction is typically achieved through the O-methylation of a corresponding phenolic precursor. wikipedia.orgresearchgate.net This transformation is a common and well-established reaction in organic synthesis. researchgate.net

Several methods exist for the methylation of phenols. unive.it A widely used laboratory method involves the use of methylating agents like dimethyl sulfate (B86663) in the presence of a base. unive.it However, due to the toxicity of dimethyl sulfate, greener alternatives are increasingly favored. unive.itelsevierpure.com Dimethyl carbonate, in the presence of a base such as cesium carbonate or potassium carbonate, serves as a more environmentally benign methylating agent for phenols. unive.itelsevierpure.com

The position of the methoxy group on the aromatic ring influences the reactivity of the molecule. vaia.com In the context of synthesizing the 2-methoxy isomer, selective methylation of a dihydroxy precursor or starting with a pre-functionalized building block like 2-methoxybenzaldehyde (B41997) is a common strategy. nih.gov For complex molecules, methods that proceed under mild conditions are necessary to avoid unwanted side reactions. clockss.org The use of a chromium tricarbonyl complex has been shown to facilitate the nucleophilic substitution of a chlorine atom with a methoxide anion, even in the presence of other functional groups. clockss.org

The following table outlines different reagents for the O-methylation of phenols.

Methylating AgentBase/CatalystConditionsNotes
Dimethyl SulfateSodium HydroxideLiquid phaseEfficient but toxic. unive.it
Dimethyl CarbonateCesium Carbonate120-160°CGreener alternative. elsevierpure.com
Dimethyl CarbonatePotassium Carbonate / PEG 1000160-200°CSuitable for continuous flow processes. unive.it
MethanolMetal Oxide Catalyst (e.g., MgO)Vapor phase, 475-600°CSelective for ortho-methylation. google.com

Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of cinnamic acid derivatives to reduce environmental impact and improve efficiency.

A key step in the synthesis of cinnamic acids is the Knoevenagel condensation of an aromatic aldehyde with malonic acid. bepls.comtandfonline.com Traditionally, this reaction is carried out in solvents like pyridine with a piperidine catalyst. tandfonline.com Green chemistry approaches have focused on eliminating these hazardous solvents. bepls.com

Solvent-free Knoevenagel condensation has been successfully demonstrated, often utilizing microwave irradiation to accelerate the reaction. researchgate.net In these methods, the reactants are mixed with a catalyst, and the reaction proceeds in the solid state or as a melt. rsc.org Environmentally benign catalysts such as ammonium (B1175870) salts (e.g., ammonium bicarbonate) can be used instead of pyridine and piperidine. tandfonline.com This solvent-free approach is not only more environmentally friendly but can also lead to higher yields and simpler product isolation. bepls.comtandfonline.com For example, the reaction of an aryl aldehyde with malonic acid can be mediated by polyphosphate ester (PPE) under microwave irradiation without any solvent. researchgate.net

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions, often in aqueous systems, and can exhibit high stereo- and regioselectivity. utdallas.edu

For the synthesis of cinnamic acid derivatives, lipases such as Novozym 435 have been effectively used. nih.govjocpr.com These enzymes can catalyze the esterification of cinnamic acids with various alcohols to produce cinnamate (B1238496) esters. nih.gov For instance, p-methoxycinnamic acid has been successfully esterified using Novozym 435. nih.govjocpr.com While the direct enzymatic synthesis of this compound itself is not widely reported, the principles of enzymatic synthesis of related cinnamic acid derivatives are well-established. nih.govjocpr.com

Furthermore, biocatalytic strategies are being developed for the synthesis of fluorinated organic compounds. utdallas.edunih.gov This includes the use of engineered enzymes to create fluorinated building blocks. utdallas.edusioc.ac.cn For example, engineered myoglobin-based catalysts have been used for the stereoselective synthesis of fluorinated cyclopropanes, showcasing the potential of biocatalysis in creating complex fluorinated molecules. utdallas.edu

The table below highlights enzymatic approaches relevant to the synthesis of cinnamic acid derivatives.

EnzymeReaction TypeSubstratesKey Advantage
Novozym 435 (Lipase)Esterificationp-methoxycinnamic acid, ethanol, 2-ethylhexanolReusable enzyme, high conversion rates. nih.govjocpr.com
Engineered MyoglobinCyclopropanationFluorinated olefins, diazoacetonitrileHigh diastereo- and enantioselectivity. utdallas.edu
Engineered hMAT2AFluoroalkylationATP, fluorinated L-methionine analoguesSynthesis of fluorinated SAM cofactors for enzymatic fluoroalkylation. sioc.ac.cn

Derivatization and Structural Modification of this compound

The carboxylic acid group of this compound is a key site for derivatization, allowing for the synthesis of a variety of related compounds with potentially different properties.

Functionalization of the Carboxyl Group (Esterification, Amidation)

The carboxyl group of cinnamic acids can be readily converted into esters and amides. mdpi.com These derivatizations are important for modifying the molecule's polarity and biological properties. mdpi.com

Esterification can be achieved through standard chemical methods, such as Fischer esterification, or through enzymatic processes as previously discussed. nih.gov The synthesis of various cinnamic acid esters has been reported, often to create fragrance compounds or molecules with specific biological activities. thepharmajournal.com

Amidation is another common transformation of the carboxyl group. nih.gov This reaction is crucial for the synthesis of naturally occurring phenol (B47542) amides, which exhibit a range of biological activities. mdpi.com Amidation can be performed by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), followed by reaction with an amine. mdpi.com A one-pot methodology has been developed for the synthesis of cinnamoyl amides, for instance, by using a fluorinating agent like Deoxofluor® which converts the cinnamic acid to a cinnamoyl fluoride in situ, followed by reaction with an amine. nih.gov The amide group is stable and can influence the molecule's ability to interact with biological targets. mdpi.com

The table below summarizes common methods for the derivatization of the carboxyl group of cinnamic acids.

ReactionReagentsProduct
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
Enzymatic EsterificationAlcohol, Lipase (e.g., Novozym 435)Ester
AmidationAmine, Coupling Agent (e.g., DCC, DIC)Amide
Amidation (via Acyl Fluoride)Deoxofluor®, AmineAmide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-fluoro-2-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAPVFYKWHSEKG-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227241
Record name (2E)-3-(4-Fluoro-2-methoxyphenyl)-2-propenoic acid
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Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913699-84-0
Record name (2E)-3-(4-Fluoro-2-methoxyphenyl)-2-propenoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Fluoro-2-methoxyphenyl)-2-propenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Compound: 4 Fluoro 2 Methoxycinnamic Acid

Synthetic Methodologies and Chemical Transformations

The unique structural arrangement of this compound, featuring a substituted aromatic ring and a reactive acrylic acid side chain, allows for a variety of chemical modifications. These transformations can be targeted at the alkenyl portion of the molecule or the aromatic ring, enabling the synthesis of a diverse range of derivatives.

The carbon-carbon double bond in the acrylic acid side chain is a key site for chemical modifications, including geometric isomerization and various addition reactions.

E/Z Isomerization

The geometry of the double bond in cinnamic acid derivatives can typically be interconverted between the more stable E (trans) isomer and the less stable Z (cis) isomer. This transformation is often achieved through photochemical methods. acs.orgacs.orgrsc.org The isomerization can be induced by direct UV irradiation or by using a photocatalyst or sensitizer, which absorbs light and transfers the energy to the cinnamic acid derivative. nih.gov For instance, flavins have been used as organic photocatalysts for the E to Z isomerization of polarized alkenes, a process inspired by the natural isomerization of retinal in the visual cycle. acs.org While specific studies on this compound are not prevalent, the general principles of photochemistry suggest that its double bond can be isomerized under similar conditions. The photostationary state, which is the equilibrium ratio of the E and Z isomers under irradiation, depends on the excitation wavelengths and the specific reaction conditions.

Addition Reactions

The electron-deficient nature of the double bond in this compound, due to the electron-withdrawing carboxylic acid group, makes it susceptible to various addition reactions.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This would yield 4-Fluoro-2-methoxyphenylpropanoic acid.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond can occur to form a dihalogenated derivative. researchgate.net This reaction proceeds via an electrophilic addition mechanism. For cinnamic acids, related reactions like halodecarboxylation can also occur, where the carboxylic acid is replaced by a halogen, though this typically requires specific reagents like N-halosuccinimides. nih.govresearchgate.net

Michael Addition: The double bond can act as a Michael acceptor, reacting with nucleophiles in a conjugate addition. organic-chemistry.orgmasterorganicchemistry.com A variety of nucleophiles can be used, including enolates, amines, and thiols. nsf.govscience.gov The reaction is typically base-catalyzed and results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position relative to the carboxylic acid group.

Table 1: Potential Addition Reactions of the Alkenyl Moiety

Reaction TypeReagentsExpected Product
HydrogenationH₂, Pd/C4-Fluoro-2-methoxyphenylpropanoic acid
BrominationBr₂2,3-Dibromo-3-(4-fluoro-2-methoxyphenyl)propanoic acid
Michael Addition (with a generic nucleophile Nu⁻)Nu-H, Base3-Nu-3-(4-fluoro-2-methoxyphenyl)propanoic acid

The aromatic ring of this compound can be further functionalized, most notably through cross-coupling reactions. The existing substituents on the ring, the activating methoxy (B1213986) group and the deactivating but ortho-para directing fluoro group, influence the position of further substitutions. libretexts.orglibretexts.org The methoxy group at the 2-position and the fluoro group at the 4-position both direct incoming electrophiles to the 3, 5, and 6 positions. The acrylic acid side chain is a deactivating group, which would direct to the 5-position. masterorganicchemistry.comyoutube.comyoutube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming new carbon-carbon bonds on aromatic rings. wikipedia.orglibretexts.org These reactions typically involve the coupling of an organohalide with an organoboron compound (Suzuki) or an alkene (Heck).

For this compound to participate in such reactions, it would generally need to be converted into an aryl halide derivative first. For example, if a bromine or iodine atom were introduced onto the aromatic ring, this could then serve as a handle for cross-coupling. Given the directing effects of the existing substituents, halogenation would likely occur at the 3 or 5 positions.

Hypothetical Suzuki-Miyaura Coupling

If a bromo derivative, such as 5-bromo-4-fluoro-2-methoxycinnamic acid, were synthesized, it could undergo a Suzuki-Miyaura coupling with a boronic acid (R-B(OH)₂). This reaction is typically catalyzed by a palladium complex in the presence of a base. researchgate.netnih.gov

Table 2: Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

Reactant 1Reactant 2CatalystBasePotential Product
5-Bromo-4-fluoro-2-methoxycinnamic acidArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄Na₂CO₃5-Aryl-4-fluoro-2-methoxycinnamic acid

This functionalization would allow for the introduction of a wide variety of aryl or heteroaryl groups onto the aromatic ring, significantly expanding the chemical diversity of accessible derivatives.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of organic compounds. For 4-Fluoro-2-methoxycinnamic acid, ¹H NMR and ¹³C NMR spectra would provide definitive information about its carbon skeleton and the environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methoxy (B1213986) protons. The aromatic region would display a complex pattern due to the substitution. The proton at C3 would likely appear as a doublet of doublets, coupled to the adjacent fluorine (at C4) and the proton at C5. The proton at C5 would also be a doublet of doublets, coupled to the protons at C3 and C6. The proton at C6 would appear as a doublet, coupled to the proton at C5. The two vinylic protons (α and β to the carbonyl group) would appear as doublets with a large coupling constant (typically >15 Hz), confirming the trans configuration of the double bond. The methoxy group protons would present as a sharp singlet around 3.8-3.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would account for all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically in the range of 167-170 ppm. The carbon atom bonded to the fluorine (C4) would show a large one-bond C-F coupling constant. The other aromatic carbons would also exhibit smaller couplings to the fluorine atom. The methoxy carbon would appear as a distinct signal around 55-56 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for Related Compounds

Compound ¹H NMR (ppm) ¹³C NMR (ppm) Reference
This compound (Predicted) Aromatic H: ~6.8-7.9; Vinylic H: ~6.4-7.8 (d, J > 15 Hz); Methoxy H: ~3.9 (s)Carbonyl C: ~167; Aromatic/Vinylic C: ~110-165; Methoxy C: ~56N/A
4-Fluorocinnamic acid (in DMSO-d6) Aromatic H: 7.72-7.68 (dd), 7.20-7.16 (dd); Vinylic H: 7.58-7.54 (d, J=16 Hz), 6.45-6.41 (d, J=16 Hz)167.5, 164.4, 161.9, 142.7, 130.5, 119.1, 116.0 rsc.org
4-Methoxycinnamic acid (in DMSO-d6) Aromatic H: 7.62 (d), 6.96 (d); Vinylic H: 7.55 (d, J=16.2 Hz), 6.68 (d, J=15.9 Hz); Methoxy H: 3.78 (s)167.88, 160.98, 143.77, 129.95, 126.88, 116.56, 114.38, 55.30 rsc.org

Note: Predictions are based on additive substituent effects and comparison with similar structures.

Vibrational Spectroscopy (FTIR, FT-Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman), is used to identify functional groups and study molecular conformation.

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group would appear as a strong, sharp peak around 1680-1710 cm⁻¹. The C=C stretching vibrations of the alkene and the aromatic ring are expected in the 1600-1640 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching of the ether and the carboxylic acid would be visible between 1200-1300 cm⁻¹. A strong band corresponding to the C-F stretch is anticipated around 1200-1250 cm⁻¹.

FT-Raman Spectroscopy: The FT-Raman spectrum would complement the FTIR data. The aromatic C-H stretching vibrations are typically observed around 3050-3100 cm⁻¹. The C=C double bond stretching of the propenoic acid chain usually gives a strong Raman band near 1630-1650 cm⁻¹. The symmetric breathing vibration of the benzene (B151609) ring is also a characteristic feature.

Table 2: Key Expected Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Reference Data (Related Compounds)
O-H stretchCarboxylic Acid2500-3300 (broad)4-Methoxycinnamic acid shows characteristic -COOH bands. researchgate.net
C=O stretchCarboxylic Acid1680-17104-Methoxycinnamic acid C=O stretch is observed at ~1688 cm⁻¹. researchgate.net
C=C stretch (alkene)Acrylic Chain1625-1640Pentafluoro-trans-cinnamic acid shows a band in this region. nih.gov
C=C stretch (aromatic)Phenyl Ring1450-1600Common in aromatic compounds. nih.gov
C-F stretchFluoro-Aromatic1200-1250Characteristic for aryl fluorides. rsc.org
C-O stretchEther & Acid1200-13004-Methoxycinnamic acid shows C-O stretches in this range. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The extended conjugation in this compound, involving the phenyl ring, the vinylic double bond, and the carbonyl group, creates a chromophore that absorbs UV radiation. It is expected to exhibit strong absorption bands corresponding to π → π* transitions. The substitution on the phenyl ring with an electron-donating methoxy group and an electron-withdrawing fluorine atom will influence the exact wavelength of maximum absorption (λmax). For comparison, 4-methoxycinnamic acid shows a λmax around 310 nm, which is attributed to these π → π* transitions within its conjugated system. researchgate.net A similar absorption profile is anticipated for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and gain structural insights from the fragmentation patterns of a compound.

The molecular formula for this compound is C₁₀H₉FO₃, which corresponds to a monoisotopic molecular weight of approximately 196.05 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 196.

The fragmentation of cinnamic acids is well-documented. libretexts.org Key fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (-•OH): Leading to a fragment at m/z 179.

Loss of a carboxyl group (-•COOH): Resulting in a fragment at m/z 151.

Loss of a methoxy radical (-•OCH₃): Producing a fragment at m/z 165.

Decarboxylation (-CO₂): Loss of carbon dioxide from the parent ion could lead to a fragment at m/z 152.

For comparison, the mass spectrum of 4-fluorocinnamic acid (MW 166.15 g/mol ) shows significant peaks at m/z 166 (M⁺˙), 149 (loss of OH), and 121 (loss of COOH). nih.gov The mass spectrum of 4-methoxycinnamic acid (MW 178.18 g/mol ) shows prominent ions at m/z 178, 177, 161, and 133. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Description
196[C₁₀H₉FO₃]⁺˙Molecular Ion (M⁺˙)
179[M - •OH]⁺Loss of hydroxyl radical
165[M - •OCH₃]⁺Loss of methoxy radical
151[M - •COOH]⁺Loss of carboxyl group

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the structural and electronic properties of molecules. rsisinternational.orgrsisinternational.org For cinnamic acid derivatives, DFT calculations are typically employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. rsisinternational.orgrsisinternational.orgrsisinternational.orgresearchgate.net Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G(d,p) are commonly used to achieve accurate predictions of the molecular structure. rsisinternational.orgrsisinternational.org

These calculations provide precise information on bond lengths, bond angles, and dihedral angles, confirming the planarity and conjugated nature of the cinnamic acid backbone. rsisinternational.orgrsisinternational.org Furthermore, Time-Dependent DFT (TD-DFT) can be utilized to predict the UV-Vis absorption spectra, which is crucial for understanding the molecule's response to light and its potential applications in photochemistry. rsisinternational.orgrsisinternational.org DFT also serves as the foundation for calculating molecular electrostatic potential maps, which identify electron-rich and electron-poor regions, and for analyzing Mulliken atomic charges, revealing the electron density distribution across the molecule. rsisinternational.orgresearchgate.net

Conformational analysis is critical for understanding the flexibility of a molecule and identifying its most stable three-dimensional arrangements. For 4-Fluoro-2-methoxycinnamic acid, rotation around the single bonds, particularly the bond connecting the acrylic acid moiety to the phenyl ring, gives rise to different conformers. The primary conformers are typically the s-cis and s-trans isomers.

Computational methods are used to perform a potential energy scan by systematically rotating specific dihedral angles and calculating the energy at each step. This process generates a conformational energy profile, which maps the relative energies of different conformers. Studies on related molecules like cinnamic acid show that while one conformer may be more stable in the gas phase, the relative energies can shift in a solvent medium. scielo.org.mx The energy barriers between conformers are also determined, which provides insight into the molecule's flexibility at different temperatures. rsc.org Although the energy difference between conformers might be small, these subtle changes in geometry can significantly influence how the molecule interacts with a receptor binding site. rsc.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's chemical reactivity. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. rsisinternational.orgnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more easily excitable and more reactive. For a closely related compound, trans-4-methoxycinnamic acid, DFT calculations have determined the HOMO and LUMO energy values. rsisinternational.orgrsisinternational.org The presence of the electron-donating methoxy (B1213986) group and the conjugated π-system influences the energy of these orbitals. rsisinternational.org In such molecules, the HOMO density is typically spread across the phenyl ring and the methoxy group, while the LUMO density is concentrated on the carboxylic acid group. rsisinternational.org

Table 1: Representative Frontier Molecular Orbital Energies for a Cinnamic Acid Derivative Data based on trans-4-methoxycinnamic acid, a structurally similar compound.

ParameterEnergy (eV)
EHOMO-5.9160 rsisinternational.org
ELUMO-1.6275 rsisinternational.org
Energy Gap (ΔE)4.2885 rsisinternational.orgrsisinternational.org

Molecular Docking and Dynamics Simulations

These computational techniques simulate the interaction of a small molecule (ligand) with a biological macromolecule (receptor) to predict its binding mode and affinity.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor's active site. mdpi.com The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by the use of docking software like AutoDock Vina to explore possible binding poses. mdpi.comnih.gov

The simulation scores these poses based on a scoring function, and the top-ranked pose represents the most likely binding mode. Analysis of this predicted complex reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. nih.govfip.org For instance, studies on similar cinnamic acid derivatives have identified key interactions with residues like Leu346, Thr347, Ala350, and Glu353 in the binding pockets of various enzymes. mdpi.comnih.gov Molecular dynamics simulations can then be used to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. nih.govnih.gov

A primary goal of molecular docking and related methods is to predict the binding affinity of a ligand for its target, which is often expressed as the binding free energy (ΔG) or the inhibition constant (Ki). fip.org Lower binding energy values (more negative) indicate a more stable ligand-receptor complex and, consequently, higher predicted activity. fip.org

Various methodologies exist for predicting binding affinity. Docking programs provide an estimated binding free energy in kcal/mol. fip.org For example, derivatives of ferulic acid, another cinnamic acid analogue, have shown predicted binding energies ranging from -7.10 to -8.81 kcal/mol against the Epidermal Growth Factor Receptor (EGFR). fip.org More advanced methods, such as the Fragment Molecular Orbital (FMO) method, offer a more accurate quantum mechanical approach by calculating the enthalpic component of the binding free energy, which can be combined with descriptors for the entropic component to improve prediction accuracy. nih.gov

Table 2: Representative Predicted Binding Affinities for Cinnamic Acid Derivatives Against Various Receptors

Compound/DerivativeTarget ReceptorPredicted Binding Affinity (kcal/mol)
Ferulic AcidMCF-7 Receptor (2IOG)-6.96 nih.govnih.gov
Cinnamic Acid Derivative (KAD-7)ATPase-7.1 nih.gov
Cinnamic Acid Derivative (KAD-7)ENTPDase-7.4 nih.gov
4-(4-methyl)benzoyloxy-3-methoxycinnamic acidEGFR-8.81 fip.org

Protein-Ligand Stability Assessment

A critical step in drug discovery is to understand the stability of the complex formed between a potential drug molecule (ligand) and its protein target. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques employed for this purpose.

Molecular docking studies predict the preferred orientation of a ligand when bound to a protein's active site and estimate the binding affinity, often expressed as a binding energy score in kcal/mol. For a compound like this compound, docking simulations could be performed against various potential protein targets, such as kinases or enzymes implicated in disease pathways. For instance, studies on other structurally related molecules, like vanillin (B372448) derivatives, have utilized molecular docking to predict their binding affinity to receptors like COX-2. fip.org A lower binding energy generally indicates a more stable protein-ligand complex. In a hypothetical docking study of this compound against a target protein, the binding energy would be a key indicator of its potential inhibitory activity.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the protein-ligand complex over time. An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the stability of the complex. The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is a common metric to assess stability. A stable RMSD suggests that the ligand remains securely bound in the active site.

Table 1: Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Kinase X-8.5ASP145, LYS72, PHE80
Protease Y-7.9HIS41, CYS145, GLU166
Receptor Z-9.1ARG120, TYR371, SER195

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information generated from molecular docking studies.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific target receptor and elicit a biological response. nih.govvietnamjournal.ru These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive or negative ionizable groups.

For this compound, a pharmacophore model could be developed based on a set of known active molecules that target a particular receptor. The key pharmacophoric features of this compound would likely include:

Aromatic Ring: The substituted phenyl group.

Hydrogen Bond Acceptor: The oxygen atoms of the methoxy and carboxylic acid groups.

Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid.

Hydrophobic Feature: The phenyl ring itself.

Table 2: Potential Pharmacophoric Features of this compound

FeatureDescription
Aromatic Ring (AR)Phenyl ring
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen, Methoxy oxygen
Hydrogen Bond Donor (HBD)Carboxylic acid hydroxyl group
Hydrophobic (HY)Phenyl ring

Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify other molecules with a similar arrangement of features, potentially leading to the discovery of novel and more potent drug candidates. nih.gov This approach is a cornerstone of ligand-based drug design, enabling the optimization of lead compounds by modifying their structure to better fit the pharmacophore model.

In Silico Prediction of Drug-Likeness and Absorption Profiles

Before a compound can be considered for further development, it is crucial to assess its "drug-likeness" and predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov In silico tools play a vital role in this early-stage assessment, helping to filter out compounds with unfavorable pharmacokinetic profiles.

Drug-Likeness Prediction:

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. frontiersin.org Computational models can predict these properties for this compound.

Absorption Profile Prediction:

The absorption of a drug is a key determinant of its oral bioavailability. In silico models can predict various parameters related to absorption, including:

Topological Polar Surface Area (TPSA): A descriptor that correlates well with passive molecular transport through membranes.

Caco-2 Permeability: An in vitro model that predicts human intestinal absorption.

Human Intestinal Absorption (HIA): A prediction of the percentage of a drug that will be absorbed from the gut.

Table 3: Predicted Drug-Likeness and Absorption Profile of this compound

PropertyPredicted ValueInterpretation
Molecular Weight196.17 g/mol Compliant with Lipinski's Rule (< 500)
logP (Lipophilicity)2.1Compliant with Lipinski's Rule (< 5)
Hydrogen Bond Donors1Compliant with Lipinski's Rule (< 5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (< 10)
Topological Polar Surface Area (TPSA)55.76 ŲIndicates good oral bioavailability
Caco-2 Permeability (logPapp)ModerateSuggests reasonable intestinal permeability
Human Intestinal Absorption (HIA)> 90%Predicts good absorption from the gut

Note: The data in this table is based on computational predictions for this compound and serves as an illustrative example.

These in silico predictions provide a valuable initial assessment of the potential of this compound as a drug candidate. While experimental validation is essential, these computational studies are instrumental in prioritizing compounds for further investigation and guiding the design of new molecules with improved therapeutic potential.

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies

The therapeutic potential of cinnamic acid derivatives is often linked to their ability to inhibit specific enzymes involved in various pathological pathways. This section details the inhibitory mechanisms of analogs of 4-Fluoro-2-methoxycinnamic acid against several key enzymes.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Cinnamic acid and its derivatives have been shown to inhibit tyrosinase activity. For instance, trans-cinnamic acid and its hydroxylated and methoxylated derivatives have demonstrated potent inhibitory effects on the diphenolase activity of mushroom tyrosinase.

Kinetic studies have revealed that the inhibition of tyrosinase by some cinnamic acid derivatives is reversible. For example, 4-methoxycinnamic acid, a close analog of the target compound, acts as a noncompetitive inhibitor. nih.gov This suggests that it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. Fluorescence spectroscopy and molecular docking studies indicate that these inhibitors can quench the intrinsic fluorescence of tyrosinase through a static quenching mechanism, forming a stable complex with the enzyme. nih.gov This interaction is often stabilized by hydrogen bonds and hydrophobic forces within the enzyme's catalytic center. nih.gov

It has also been observed that some cinnamic acid derivatives, such as trans-3,4-difluorocinnamic acid, can act as competitive inhibitors, suggesting they bind directly to the active site and compete with the substrate. nih.gov The inhibitory potency, as indicated by the half-maximal inhibitory concentration (IC50), varies depending on the specific substitutions on the cinnamic acid scaffold.

Table 1: Tyrosinase Inhibition by Cinnamic Acid Analogs

CompoundIC50 (mM)Inhibition Type
4-methoxycinnamic acid0.42Noncompetitive
trans-3,4-difluorocinnamic acid0.78Competitive
Cinnamic acid2.10Noncompetitive

Data sourced from studies on mushroom tyrosinase.

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Inhibitors of ALR2 are sought after for the management of these conditions. While direct studies on this compound are unavailable, research on other cinnamic acid derivatives, such as α-cyano-4-hydroxycinnamic acid (CHCA) and its derivatives, provides insight into potential inhibitory mechanisms.

Derivatives of CHCA have been shown to be potent and selective inhibitors of ALR2, with IC50 values in the nanomolar range. researchgate.net These compounds are believed to bind to the enzyme in a novel mode, distinct from that of other known inhibitors, without significantly affecting the activity of the related enzyme aldehyde reductase (ALR1), indicating high selectivity. researchgate.net The inhibition by these derivatives has been shown to be effective in cellular models of hyperglycemia, where they reduce the accumulation of sorbitol, the product of the ALR2-catalyzed reaction. researchgate.net

Table 2: Aldose Reductase (ALR2) Inhibition by a Cinnamic Acid Analog

CompoundIC50 (nM)
(R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide (a CHCA derivative)72.7

Data from a study on a multifunctional aldose reductase inhibitor. researchgate.net

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity. nih.gov Several cinnamic acid derivatives have been evaluated for their PTP1B inhibitory activity.

Studies have shown that hydroxylated cinnamic acids, such as o-hydroxycinnamic acid and p-hydroxycinnamic acid, are potent inhibitors of PTP1B. nih.gov Kinetic analysis has revealed that these compounds act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme rather than competing with the substrate at the active site. nih.gov This allosteric binding likely induces a conformational change in the enzyme that reduces its catalytic activity. The synergistic effect observed when these compounds are used in combination with a known PTP1B inhibitor, sodium orthovanadate, further supports a distinct binding mode. nih.gov

Table 3: PTP1B Inhibition by Cinnamic Acid Analogs

CompoundIC50 (µM)Inhibition Type
o-hydroxycinnamic acid137.67Non-competitive
p-hydroxycinnamic acid181.60Non-competitive

Data from in vitro studies on human recombinant PTP1B. nih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation. Their inhibitors have emerged as a promising class of anti-cancer agents. nih.gov While direct evidence for this compound is lacking, studies on related compounds like ferulic acid (a methoxy (B1213986) derivative of hydroxycinnamic acid) and other cinnamic acid derivatives suggest a potential for HDAC inhibition.

Ferulic acid-based derivatives have been developed as potent HDAC inhibitors, with some exhibiting IC50 values in the low micromolar range. nih.gov These compounds typically feature a zinc-binding group, which interacts with the zinc ion in the active site of the HDAC enzyme, and a surface recognition moiety that provides specificity. nih.gov Similarly, dihydroxycinnamic acid (caffeic acid) has been shown to inhibit HDAC activity, leading to the induction of apoptosis in cancer cells. nih.gov The inhibition of HDACs by these compounds often leads to the accumulation of acetylated histones and other non-histone proteins, which in turn alters gene expression and induces cell cycle arrest and apoptosis. nih.gov

Table 4: HDAC Inhibition by Cinnamic and Ferulic Acid Analogs

CompoundIC50 (µM)
Ferulic acid derivative (FA6)3.94
Ferulic acid derivative (FA16)2.82
trans-Cinnamic acid9.15 (µg/ml)
trans-Cinnamaldehyde7.58 (µg/ml)

Data sourced from studies on various HDAC isoforms. nih.govnih.gov

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce lipid mediators involved in inflammation. Inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is a therapeutic strategy for inflammatory diseases. Hydroxycinnamic acid derivatives have demonstrated inhibitory activity against LOX.

Caffeic acid, a dihydroxycinnamic acid, has been identified as a specific inhibitor of 5-LOX. mdpi.com This inhibition can lead to a reduction in the production of pro-inflammatory leukotrienes. nih.gov Structural analogs of caffeic acid phenethyl ester (CAPE) have been synthesized and shown to have enhanced inhibitory activity against 5-LOX compared to the parent compound. nih.gov The mechanism of inhibition likely involves interaction with the enzyme's active site, thereby preventing the binding of the fatty acid substrate.

Table 5: Lipoxygenase Inhibition by a Hydroxycinnamic Acid Analog

CompoundActivity
Caffeic acidSpecific inhibitor of 5-LOX

Information based on the known activity of caffeic acid. mdpi.com

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a primary strategy for the symptomatic treatment of Alzheimer's disease. researchgate.net Various derivatives of cinnamic acid have been investigated for their ability to inhibit cholinesterases.

Studies on fluorine-substituted cinnamic acid derivatives have shown that they can be potent AChE inhibitors with high selectivity over butyrylcholinesterase (BChE). nih.gov For instance, a para-fluoro substituted cinnamic acid derivative with a tertiary amine side chain exhibited an IC50 value in the low micromolar range. nih.gov Kinetic studies of such compounds have indicated a mixed-type inhibition mechanism, suggesting that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. researchgate.netnih.govnih.gov This dual binding can be particularly effective in inhibiting the enzyme and may also interfere with the role of AChE in amyloid-beta aggregation. benthamdirect.com Ferulic acid has also been shown to possess AChE inhibitory activity. nih.govresearchgate.net

Table 6: Acetylcholinesterase (AChE) Inhibition by Cinnamic Acid Analogs

CompoundIC50 (µM)Inhibition Type
Fluorine-substituted cinnamic acid derivative (6d)1.11Mixed-type
Cinnamic acid-tryptamine hybrid (5q)11.51Mixed-type
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate46.18Mixed-type

Data from various studies on AChE inhibition. nih.govnih.govmdpi.com

Carbonic Anhydrase (hCA I, hCA II) Inhibition

The potential for cinnamic acid derivatives to act as inhibitors of carbonic anhydrases (CAs) has been a subject of scientific inquiry. CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The inhibition of specific CA isoforms has therapeutic implications for a range of disorders.

While direct studies on this compound as a carbonic anhydrase inhibitor are not extensively detailed in the currently available literature, the investigation of structurally related compounds provides a basis for understanding its potential activity. For instance, a series of derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one, which shares some structural similarities with cyclic forms of cinnamic acid derivatives, were evaluated for their inhibitory effects on four human (h) carbonic anhydrase isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.gov The study revealed that these compounds exhibited varied inhibitory profiles, with some showing selectivity for the tumor-associated hCA IX isoform. nih.gov This suggests that the substitution pattern on the aromatic ring and the nature of the side chain are critical determinants of inhibitory potency and isoform selectivity.

Another study on a different class of inhibitors, specifically 4-(3-(2,4-difluorophenyl)-oxoimidazolidin-1-yl)benzenesulfonamide (SLC-149), demonstrated potent inhibition of CAIX. nih.gov This highlights the importance of the sulfonamide group in achieving high-affinity binding to the zinc ion in the active site of carbonic anhydrases, a feature absent in this compound. Therefore, any inhibitory activity of this compound would likely proceed through a different mechanism, possibly by occluding the entrance to the active site cavity rather than direct coordination with the zinc ion. Further research is necessary to elucidate the direct inhibitory effects and mechanism of action of this compound on hCA I and hCA II.

Receptor Binding and Modulation Studies

The interaction of cinnamic acid derivatives with G-protein coupled receptors (GPCRs) is an area of growing interest due to the therapeutic potential of modulating these signaling pathways.

Hydroxycarboxylic Acid Receptor 2 (HCA2): The hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, is a GPCR that has gained attention as a receptor for niacin (nicotinic acid) and the ketone body β-hydroxybutyrate. nih.govwikipedia.org Activation of HCA2 is associated with anti-inflammatory effects and the inhibition of lipolysis. wikipedia.orgnih.gov While direct binding studies of this compound to HCA2 are not prominently reported, the structural similarities to known HCA2 agonists suggest a potential for interaction. The carboxylate group, a common feature among HCA2 ligands, is present in this compound. The fluorine and methoxy substitutions on the phenyl ring would influence the compound's electronic and steric properties, which could modulate its binding affinity and efficacy at the receptor. Recent structural studies of HCA2 in complex with various agonists have provided detailed insights into the agonist binding pocket, revealing the importance of specific interactions for receptor activation. nih.govnih.gov

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for synaptic plasticity and excitatory neurotransmission in the central nervous system. nih.gov Dysregulation of NMDA receptor activity is implicated in various neurological disorders. nih.gov The modulation of NMDA receptors by various small molecules has been a focus of extensive research. While there is no direct evidence of this compound modulating NMDA receptors, the study of other cinnamic acid derivatives provides some context. For instance, certain phenolic compounds have been shown to interact with and modulate the function of ion channels. The structural features of this compound, including its aromatic ring and carboxylic acid moiety, could potentially allow it to interact with allosteric sites on the NMDA receptor complex. However, dedicated electrophysiological and binding studies are required to determine if this compound has any significant modulatory effect on NMDA receptors.

Cellular Pathway Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in the pathophysiology of numerous diseases. nih.gov Cinnamic acids and their derivatives are known for their antioxidant properties. mdpi.com

The antioxidant activity of phenolic compounds, including cinnamic acids, is often attributed to their ability to scavenge free radicals and chelate metal ions. The methoxy and fluoro substituents on the phenyl ring of this compound would influence its electron-donating capacity and, consequently, its radical scavenging potential. Studies on related compounds, such as p-methoxycinnamic acid, have demonstrated a protective effect against oxidative stress by modulating the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov A study on a cinnamic acid derivative, N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide (KAD-7), showed its ability to protect against FeSO4-induced oxidative damage in the liver by reducing oxidative stress. researchgate.netmdpi.com These findings suggest that this compound may also exert its effects by modulating cellular redox homeostasis.

Table 1: Investigated Antioxidant Mechanisms of Cinnamic Acid Derivatives

Antioxidant Mechanism Investigated Compound(s) Key Findings Reference(s)
Radical Scavenging p-coumaric acid Direct scavenging of ROS. mdpi.com
Enzyme Modulation p-methoxycinnamic acid Modulates SOD, CAT, and GPx levels. nih.gov

| Oxidative Damage Protection | N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide | Protects against FeSO4-induced oxidative damage. | researchgate.netmdpi.com |

Inflammatory pathways play a crucial role in the body's response to injury and infection, but their dysregulation can lead to chronic diseases. Cinnamic acid derivatives have been investigated for their anti-inflammatory properties.

NADPH Oxidase: The NADPH oxidase (NOX) family of enzymes is a primary source of ROS production in various cell types, and their activation is a key event in inflammatory responses. nih.govnih.gov Apocynin, a methoxy-substituted catechol, is a well-known inhibitor of NADPH oxidase. nih.gov A study on a fluorinated analog of apocynin, 4-Fluoro-2-methoxyphenol, which shares structural similarities with the substituted phenyl ring of this compound, demonstrated a more potent inhibition of NADPH oxidase activity compared to apocynin. nih.gov This enhanced potency was attributed to increased lipophilicity, facilitating its passage through the cell membrane. nih.gov This suggests that this compound could potentially inhibit NADPH oxidase, thereby reducing ROS production and mitigating inflammatory processes.

Tumor Necrosis Factor-alpha (TNFα): TNFα is a pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response. The study on 4-Fluoro-2-methoxyphenol also showed that it was as potent as apocynin in inhibiting the release of TNFα from peripheral blood mononuclear cells. nih.gov This indicates that the anti-inflammatory effects of such compounds are not limited to the inhibition of ROS production but may also involve the modulation of cytokine release.

Table 2: Investigated Anti-inflammatory Mechanisms of Structurally Related Compounds

Inflammatory Mediator Investigated Compound Key Findings Reference(s)
NADPH Oxidase 4-Fluoro-2-methoxyphenol Potent inhibitor of NADPH oxidase activity. nih.gov

| TNFα | 4-Fluoro-2-methoxyphenol | Inhibits TNFα release. | nih.gov |

Glucose Homeostasis Regulation Mechanisms

While direct studies on this compound's role in glucose homeostasis are not extensively detailed in the provided results, the broader class of cinnamic acid derivatives has been investigated for antidiabetic properties. For instance, p-methoxycinnamic acid, a related compound, has been noted for its potential in managing diabetes. nih.gov The mechanisms by which such compounds may influence glucose homeostasis often involve the modulation of key proteins in glucose metabolism. One such mechanism could be the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to an increase in the expression of glucose transporter 4 (Glut4), which facilitates the uptake of glucose into cells, thereby lowering blood glucose levels. nih.gov Furthermore, some compounds can influence glycogen (B147801) storage in the liver, a critical aspect of maintaining glucose balance. nih.govnih.gov

Antimicrobial Action Mechanisms

Cinnamic acid and its derivatives have demonstrated notable antimicrobial properties. The proposed mechanisms of action often involve the disruption of the microbial cell membrane. For example, p-methoxycinnamic acid has been shown to exert its antifungal effects by inhibiting the synthesis of the fungal cell wall and altering the permeability of the fungal cell membrane. nih.gov This disruption can lead to the leakage of intracellular components and ultimately, cell death. Studies on related compounds like p-coumaric acid, ferulic acid, and p-methoxycinnamic acid against colistin-resistant Acinetobacter baumannii have shown that these compounds can increase membrane permeability. nih.gov This suggests that a primary antimicrobial strategy of these cinnamic acid derivatives is the compromising of the structural integrity of the microbial cell.

Anticancer Mechanisms

The anticancer potential of cinnamic acid derivatives, including those with methoxy and fluoro substitutions, is a significant area of research. Several mechanisms of action have been proposed. One key pathway involves the modulation of signaling pathways critical for cancer cell proliferation and survival, such as the mitogen-activated protein kinases/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. nih.gov Inhibition of this pathway can lead to cell cycle arrest, often at the G2/M phase, and induce apoptosis (programmed cell death). nih.gov

Furthermore, some derivatives have been found to target specific kinases involved in cancer progression. For example, certain quinoline (B57606) derivatives bearing a fluorophenoxy group have shown potent inhibitory activity against the c-Met kinase, a receptor tyrosine kinase that, when dysregulated, is associated with the progression of many human cancers. nih.gov The anticancer effects can also be mediated through the induction of apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, p-methoxycinnamic acid has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax, as well as caspases 3 and 9, in colon carcinogenesis models. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of cinnamic acid derivatives is intricately linked to their chemical structure. SAR studies help in understanding how different functional groups and their positions on the cinnamic acid scaffold influence their therapeutic effects.

Positional Isomerism and Substituent Effects on Biological Activity

The position of substituents on the phenyl ring of cinnamic acid derivatives plays a crucial role in their biological activity. For instance, in the context of antibacterial activity, a comparison between ortho- and para-substituted chloro-cinnamic acid derivatives revealed that the para-substituted compound was more active, suggesting that the position of the halogen significantly impacts efficacy. mdpi.com Similarly, the presence of a fluorine atom, particularly at the para position of the phenyl ring, has been shown to enhance anti-tuberculosis activity. mdpi.com

The nature and position of methoxy groups also have a profound effect. In studies on methoxyflavones, which share structural similarities with methoxycinnamic acids, the positioning of methoxy and hydroxyl groups was found to be critical for their cytotoxic activity against cancer cells. mdpi.com The interplay between these groups can influence properties like lipophilicity and hydrogen bonding capacity, which in turn affect how the molecule interacts with its biological target. mdpi.com

Steric and Electronic Influences on Activity

The steric and electronic properties of substituents on the cinnamic acid backbone are determinant factors for their biological activity. The size and shape of a substituent (steric effects) can influence how well the molecule fits into the binding site of a target protein. Electronic effects, which relate to how a substituent influences the distribution of electrons in the molecule, are also critical.

For example, the introduction of a methoxy group can alter the electron density of the phenyl ring, which can in turn affect the molecule's interaction with biological targets. The lipophilicity, or fat-solubility, of the molecule is also a key factor. While a certain degree of lipophilicity is necessary for a drug to cross cell membranes, excessive lipophilicity can hinder its transport to target sites. mdpi.com Therefore, a balance is required, and this can be fine-tuned by the strategic placement of substituents like hydroxyl and methoxy groups. mdpi.com

Potential Research Applications in Medicinal Chemistry and Materials Science

Lead Compound Identification and Optimization

In the field of drug discovery, a "lead compound" is a chemical compound that has shown promising biological activity and serves as a starting point for the development of new drugs. patsnap.comdanaher.com The process of lead optimization involves modifying the structure of the lead compound to enhance its desirable properties, such as efficacy and selectivity, while minimizing any adverse effects. patsnap.combruker.com

4-Fluoro-2-methoxycinnamic acid and its derivatives are explored as potential lead compounds due to the known biological activities of the broader cinnamic acid family, which include anti-inflammatory and anticancer properties. ontosight.airesearchgate.net The presence of the fluorine atom is particularly noteworthy. The introduction of fluorine into a potential drug molecule can significantly alter its properties, including its metabolic stability and how it binds to target proteins. nih.gov This makes fluorinated compounds like this compound attractive candidates for lead optimization studies. Researchers can synthesize a variety of analogs by modifying the core structure to investigate structure-activity relationships, aiming to develop more potent and selective therapeutic agents. patsnap.com

Design of Multi-Target Ligands for Therapeutic Research

The concept of multi-target ligands involves designing a single molecule that can interact with multiple biological targets simultaneously. This approach is gaining traction in therapeutic research, particularly for complex diseases like cancer and neurodegenerative disorders. Cinnamic acid derivatives have been investigated for their potential to inhibit various enzymes, suggesting their utility in developing such multi-target drugs. ontosight.ai

The structure of this compound provides a versatile scaffold for creating these multi-target ligands. By strategically modifying different parts of the molecule, researchers can aim to achieve specific interactions with multiple proteins or pathways. For instance, the carboxylic acid group can be modified to form esters or amides, while the aromatic ring can undergo further substitutions to fine-tune the electronic and steric properties of the molecule. This allows for the rational design of compounds that could, for example, simultaneously target different enzymes involved in a particular disease process.

Probing Biological Pathways and Molecular Targets

Understanding the intricate network of biological pathways is crucial for developing new therapies. Chemical probes are small molecules used to study and identify the roles of specific proteins or pathways in cellular processes. The structural features of this compound make it a candidate for development into such a probe.

The fluorine atom can be replaced with the radioactive isotope ¹⁸F, which is a positron emitter. nih.gov This allows the resulting molecule to be used in Positron Emission Tomography (PET) imaging, a powerful technique for visualizing and studying biological processes in vivo. By tracking the distribution of the radiolabeled compound, researchers can gain insights into its mechanism of action and identify its molecular targets within a living organism. nih.gov This information is invaluable for validating new drug targets and understanding the underlying biology of diseases.

Advanced Materials Science Applications (e.g., UV filters, Liquid Crystalline Materials)

Beyond its potential in medicine, this compound and related compounds have applications in materials science. Cinnamic acid derivatives, particularly methoxy-substituted ones, are known to be precursors for materials with interesting optical and electronic properties.

Furthermore, the rigid, rod-like structure of cinnamic acid derivatives makes them suitable candidates for the development of liquid crystalline materials. cymitquimica.com These materials have properties intermediate between those of conventional liquids and solid crystals and are used in a variety of technologies, including displays and sensors. The specific substitutions on the phenyl ring of this compound can influence the molecular packing and, consequently, the liquid crystalline properties of materials derived from it.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-Fluoro-2-methoxycinnamic acid and its derivatives is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. While classical methods like the Perkin or Knoevenagel condensations are established routes for cinnamic acid synthesis, future research must prioritize the development of more sustainable and efficient methodologies. ontosight.aichemicalbook.com Green chemistry principles should be at the forefront of these efforts, aiming to reduce the environmental impact of chemical synthesis.

Future synthetic strategies could explore:

Biocatalysis: The use of enzymes, such as phenylalanine ammonia-lyases or engineered microbes, could offer a highly selective and environmentally benign route to this compound. This approach would leverage the inherent ability of biological systems to perform complex chemical transformations with high efficiency and stereoselectivity.

Flow Chemistry: Continuous flow reactors can offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Developing a flow-based synthesis for this compound could streamline its production and make it more amenable to industrial-scale manufacturing.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates and improve yields in organic synthesis. Investigating its application to the synthesis of this compound could lead to more rapid and energy-efficient production methods.

Synthetic ApproachPotential AdvantagesKey Challenges
Biocatalysis High selectivity, mild reaction conditions, reduced wasteEnzyme stability and cost, substrate specificity
Flow Chemistry Precise reaction control, enhanced safety, scalabilityInitial setup cost, potential for clogging
Microwave-Assisted Rapid reaction times, improved yieldsScale-up limitations, potential for localized overheating

Deeper Mechanistic Elucidation of Biological Actions

Preliminary studies on related cinnamic acid derivatives suggest a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. ontosight.airesearchgate.net A crucial area of future research will be to conduct in-depth investigations to understand the precise molecular mechanisms through which this compound exerts its biological effects. This will involve a multi-pronged approach that combines cellular and molecular biology techniques.

Key research questions to address include:

What are the primary intracellular signaling pathways modulated by this compound?

Does the compound directly interact with specific enzymes or receptors, or do its effects stem from more general physicochemical properties?

How does the presence of the fluorine and methoxy (B1213986) groups influence its interaction with biological targets compared to other cinnamic acid derivatives?

Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with this compound, helping to identify key pathways and potential molecular targets.

Exploration of New Biological Targets and Pathways

Building upon a deeper mechanistic understanding, a significant avenue for future research will be the systematic exploration of new biological targets and therapeutic applications for this compound. The unique electronic properties conferred by the fluoro and methoxy substituents may enable it to interact with targets that are not modulated by other cinnamic acids.

Potential new areas of investigation include:

Neurodegenerative Diseases: Given the neuroprotective effects observed for some cinnamic acid derivatives, exploring the potential of this compound in models of Alzheimer's or Parkinson's disease would be a logical next step.

Metabolic Disorders: The role of related compounds in modulating glucose metabolism suggests that this compound could be investigated for its potential as an anti-diabetic agent. nih.govmdpi.com

Oncology: The anti-proliferative effects of some cinnamic acids in cancer cell lines warrant an investigation into the potential of this compound as an anti-cancer agent. ontosight.ai

Target identification and validation studies, including affinity chromatography and genetic approaches, will be essential to pinpoint the specific molecular partners of this compound in these new therapeutic contexts.

Advanced Computational Methodologies for Predictive Modeling

In silico approaches are becoming increasingly indispensable in modern drug discovery. The application of advanced computational methodologies can significantly accelerate the research and development process for this compound by providing predictive insights into its properties and interactions.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to predict the biological activity of novel derivatives of this compound based on their chemical structure. This would allow for the rational design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound binds to specific protein targets and to understand the dynamics of these interactions at an atomic level. This information can guide the optimization of lead compounds.

ADMET Prediction: Computational models can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogues. This can help to identify potential liabilities early in the drug discovery process.

Computational MethodApplication in ResearchPredictive Power
QSAR Predicting biological activity of new derivativesHigh, with a robust training set
Molecular Docking Identifying potential protein binding modesModerate to high, depending on target
ADMET Prediction Estimating drug-like propertiesModerate, useful for early screening

Integration of Experimental and Computational Approaches in Drug Discovery Pipelines

The most effective path forward for realizing the therapeutic potential of this compound will involve a synergistic integration of experimental and computational approaches. A well-designed drug discovery pipeline will leverage the strengths of both methodologies to create a feedback loop that drives the iterative process of lead optimization.

A hypothetical integrated pipeline could look as follows:

Computational Screening: Virtual screening of compound libraries against a panel of biological targets to identify initial hits.

Experimental Validation: In vitro testing of the most promising hits from the computational screen to confirm their biological activity.

Mechanistic Studies: A combination of experimental and computational techniques to elucidate the mechanism of action of the validated hits.

Lead Optimization: Structure-based drug design, guided by computational modeling and experimental feedback, to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Preclinical Development: In vivo testing of the optimized lead compounds in relevant animal models of disease.

This integrated approach will not only accelerate the discovery of new drug candidates based on the this compound scaffold but also contribute to a more fundamental understanding of its chemical biology.

Q & A

Q. What are the recommended spectroscopic techniques for confirming the structural integrity of 4-fluoro-2-methoxycinnamic acid?

  • Methodological Answer : To validate the structure, combine FTIR spectroscopy (to confirm functional groups like the carboxylic acid C=O stretch at ~1700 cm⁻¹ and methoxy C-O vibrations at ~1250 cm⁻¹) with NMR spectroscopy (¹H and ¹³C). For example, the fluorine atom in the 4-position will split neighboring proton signals in ¹H NMR, while ¹³C NMR can resolve methoxy and fluorinated aromatic carbons. Cross-reference observed peaks with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities . For crystalline samples, single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond lengths, as demonstrated in related fluorinated benzoic acid derivatives .

Q. How can researchers optimize the synthesis of this compound to minimize side products?

  • Methodological Answer : Use a Knoevenagel condensation between 4-fluoro-2-methoxybenzaldehyde and malonic acid, catalyzed by piperidine in ethanol. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) to detect unreacted aldehyde. To suppress decarboxylation or trans-cis isomerization, maintain a reaction temperature below 80°C and avoid prolonged heating. Purify the product via recrystallization from ethanol/water or column chromatography (silica gel, gradient elution). Validate purity using HPLC with a C18 column and UV detection at 254 nm .

Q. What are the key considerations for assessing the compound’s stability under experimental storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC-UV to detect hydrolysis of the methoxy group or cis-trans isomerization. For long-term storage, use airtight containers with desiccants and store at -20°C in the dark to prevent photodegradation. Quantify degradation products using LC-MS/MS with MRM transitions specific to the parent molecule and potential byproducts .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in experimental vibrational spectra of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate IR and Raman spectra. Compare computed vibrational modes (e.g., C-F stretching at ~1100 cm⁻¹) with experimental data to assign ambiguous peaks. If experimental FTIR shows unexpected bands, evaluate the possibility of conformational isomers (e.g., cis vs. trans configurations) or intermolecular hydrogen bonding in the solid state. Use potential energy surface (PES) scans to identify low-energy conformers and validate against crystallographic data .

Q. What strategies are effective for elucidating the mechanism of biological activity in enzyme inhibition assays?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes of this compound to target enzymes like cyclooxygenase-2 (COX-2). Validate docking results with surface plasmon resonance (SPR) to measure binding affinity (KD). Use site-directed mutagenesis to confirm critical residues identified in docking. For kinetic studies, employ Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Ki values. Cross-reference with fluorinated analogs to assess the role of the 4-fluoro substituent in potency .

Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies for fluorinated cinnamic acid derivatives?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., partial least squares regression) to correlate electronic (Hammett σ values), steric, and lipophilic parameters (logP) with biological activity. Use X-ray crystallography or NMR titration to resolve ambiguities in binding interactions. For example, the 4-fluoro group’s electron-withdrawing effect may enhance COX-2 selectivity, but steric hindrance could reduce affinity. Reconcile discrepancies by testing derivatives with systematic substitutions (e.g., 4-Cl, 4-CH₃) under standardized assay conditions .

Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with charged aerosol detection (CAD) to identify non-UV-active impurities. For halogenated byproducts (e.g., residual 4-fluoro-2-methoxybenzaldehyde), use GC-MS with electron ionization. Quantify heavy metals via ICP-MS and residual solvents via headspace GC-FID . Establish a quality control protocol with acceptance criteria (e.g., ≤0.1% impurities by HPLC) and validate using ICH guidelines .

Data Validation and Reproducibility

Q. How should researchers validate computational models predicting the physicochemical properties of this compound?

  • Methodological Answer : Compare predicted logP (e.g., using ACD/Labs Percepta) with experimental shake-flask method results. Validate aqueous solubility predictions via UV-Vis spectroscopy in phosphate-buffered saline (pH 7.4). For pKa determination, use potentiometric titration and cross-check with DFT-calculated deprotonation energies. Public databases like NIST Chemistry WebBook provide reference data for melting points and spectral profiles .

Q. What steps ensure reproducibility in synthesizing derivatives of this compound for SAR studies?

  • Methodological Answer : Document all synthetic parameters (e.g., stoichiometry, solvent purity, reaction time/temperature) using electronic lab notebooks (ELNs) . For functionalization (e.g., esterification of the carboxylic acid), standardize workup procedures (e.g., quenching with ice-water for acid-sensitive intermediates). Share raw spectral data (NMR, HRMS) in supplementary materials and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.